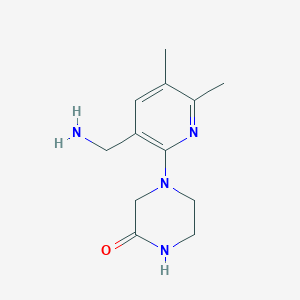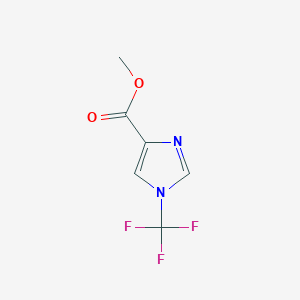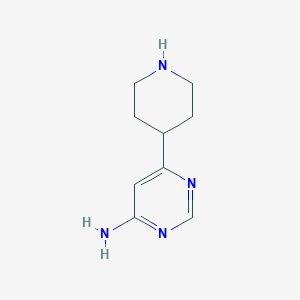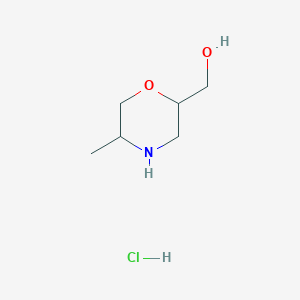
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a propyl group at position 1, and a carbonitrile group at position 5. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanenitrile with hydrazine hydrate, followed by alkylation with propyl bromide. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and fused heterocycles, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carbonitrile groups make it a versatile intermediate for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C7H8ClN3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
4-chloro-2-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Clé InChI |
VGJFVVCFLBWGAS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C(C=N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)

![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)


